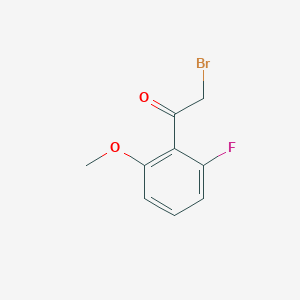
2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of ethanone, where the phenyl ring is substituted with bromine, fluorine, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Fries rearrangement of phenyl bromoacetate with aluminum chloride as a catalyst, conducted without a solvent at temperatures between 120-140°C . This method yields the desired product with a moderate yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and precise control of reaction parameters.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted ethanones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
科学的研究の応用
2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone exerts its effects involves interactions with specific molecular targets. The presence of bromine, fluorine, and methoxy groups can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-methoxyphenyl)ethanone
- 2-Bromo-5-fluoro-2-methoxyacetophenone
Uniqueness
2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring. This unique arrangement of substituents can result in distinct chemical and biological properties compared to similar compounds.
生物活性
2-Bromo-1-(2-fluoro-6-methoxyphenyl)ethanone is an aromatic ketone with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a bromine atom, a fluorine atom, and a methoxy group attached to a phenyl ring, which contribute to its reactivity and biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H8BrF O2, with a molecular weight of approximately 233.06 g/mol. The presence of halogen atoms (bromine and fluorine) and the methoxy group significantly influence the compound's electronic properties and reactivity.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to engage in electrophilic and nucleophilic interactions with biological molecules. These interactions can modify enzyme activity or receptor sites, potentially leading to inhibition or activation of various biochemical pathways.
Electrophilic Interactions
The reactive halogen atoms can participate in electrophilic substitution reactions, allowing the compound to interact with nucleophilic sites on proteins or nucleic acids. This characteristic may lead to enzyme inhibition or alteration of signaling pathways.
Nucleophilic Substitution
The methoxy group can also influence the compound's reactivity, enabling nucleophilic substitution reactions that may modify biological targets. Such modifications can affect cellular processes, including apoptosis and cell proliferation.
Biological Activity Data
| Activity | IC50 Values (µM) | Reference |
|---|---|---|
| Antimicrobial | 10.03 - 54.58 | |
| Cytotoxicity (HCT-116) | 0.725 - 0.648 | |
| Anticancer (MCF-7) | 0.12 - 2.78 |
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains, with IC50 values ranging from 10.03 to 54.58 µg/mL. These results indicate the potential for developing new antibacterial agents based on this compound .
- Cytotoxicity in Cancer Cells : Research involving human tumor cell lines (HCT-116 and MCF-7) revealed that the compound exhibited promising cytotoxic activity, particularly in HCT-116 cells where apoptosis was induced through modulation of the Bcl-2 family proteins . The IC50 values ranged from 0.725 to 0.648 µM, indicating strong potential for therapeutic applications in cancer treatment.
- Mechanism of Action : The mechanism by which this compound induces apoptosis was studied through flow cytometry assays, revealing that it increases acetylation levels of histones H3 and H4 by inhibiting histone deacetylase (HDAC), leading to enhanced apoptotic signaling in T lymphocytes .
特性
分子式 |
C9H8BrFO2 |
|---|---|
分子量 |
247.06 g/mol |
IUPAC名 |
2-bromo-1-(2-fluoro-6-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8BrFO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3 |
InChIキー |
JZQYWKHZDDTZRS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=CC=C1)F)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















